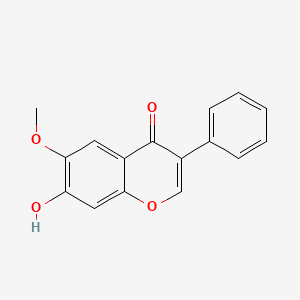

7-Hydroxy-6-methoxyisoflavone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVNHXNTSMARSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616762 | |

| Record name | 7-Hydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75187-55-2 | |

| Record name | 7-Hydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Context of 7 Hydroxy 6 Methoxyisoflavone

Identification from Botanical Sources

The isolation and identification of 7-Hydroxy-6-methoxyisoflavone and its related compounds have been a focus of phytochemical research, leading to a greater understanding of their distribution in the plant world.

The Leguminosae (or Fabaceae) family is the primary and most well-documented source of isoflavones, including those with a 7-hydroxy-6-methoxy substitution pattern. Glycitein (B1671905), a key example, is one of the three major isoflavones found in soybeans (Glycine max), alongside genistein (B1671435) and daidzein (B1669772). researchgate.netnih.govrsc.org It accounts for approximately 5-10% of the total isoflavone (B191592) content in soy-based food products. wikipedia.org

The isolation of these compounds from various parts of the plant, including the seeds, leaves, and roots, has been extensively reported. Research has also identified isoflavones in other leguminous plants such as red clover (Trifolium pratense), fava beans (Vicia faba), and kudzu (Pueraria lobata). nih.gov The genus Millettia, also a member of the Leguminosae family, is a rich source of a diverse array of isoflavonoids. nih.gov Similarly, species from the Lonchocarpus and Cratylia genera have been found to contain various isoflavones. nih.govresearchgate.net

Table 1: Documented Occurrence of Glycitein in Leguminosae Species

| Species Name | Common Name | Plant Part(s) |

|---|---|---|

| Glycine max | Soybean | Seeds, Germ |

| Pueraria thunbergiana | Kudzu | Flowers, Roots |

| Maackia amurensis | Amur Maackia | Bark |

| Trifolium pratense | Red Clover | - |

This table is interactive and can be sorted by column.

While isoflavonoids are considered characteristic secondary metabolites of the Leguminosae family, their presence has been confirmed in over 20 other plant families. nih.gov This indicates a broader distribution than initially thought, although their concentrations in non-leguminous plants are generally lower.

The biosynthesis of isoflavones involves a key enzyme, isoflavone synthase, which is primarily found in legumes. However, the discovery of isoflavonoids in families such as Rosaceae, Iridaceae, and Asteraceae suggests that the genetic capacity for their production has evolved independently in other plant lineages. nih.gov

Factors Influencing Natural Abundance and Distribution

The concentration of this compound and its derivatives in plants is not static; it is influenced by a combination of genetic and environmental factors.

Genetic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce isoflavones. Different cultivars of the same species can exhibit significant variations in their isoflavone profiles. For instance, the abundance of glycitein in soybeans shows high intra- and inter-cultivar variation. rsc.org

Environmental Factors: A range of environmental conditions can modulate the biosynthesis and accumulation of isoflavones in plants. These factors include:

Geographic Location and Climate: Studies have shown that the isoflavone content in soybeans can vary significantly depending on the geographical location and the climatic conditions during the growing season.

Temperature and Light: Temperature and light intensity during seed development are known to affect the activity of key enzymes in the isoflavone biosynthetic pathway, thereby influencing the final concentration of these compounds.

Agricultural Practices: Factors such as planting date and irrigation levels can also impact the isoflavone content in crops.

Biotic and Abiotic Stress: The production of isoflavones is often upregulated in response to various stressors.

Pathogen Attack: Fungal and bacterial infections can trigger the plant's defense mechanisms, leading to an increased synthesis of isoflavones, which can act as phytoalexins. The induction of the phytoalexin glyceollin (B191339) in soybeans through fungal inoculation has been shown to also induce the synthesis of glycitein. mdpi.com

Herbivory: Damage from insects can also stimulate the production of these defensive compounds.

Abiotic Stress: Environmental stressors such as UV radiation and soil nutrient levels can influence isoflavone accumulation.

Table 2: Influence of Environmental Factors on Isoflavone Content

| Factor | Effect on Isoflavone Concentration |

|---|---|

| Genetic Variation | High variability between different cultivars |

| Geographic Location | Significant differences based on growing region |

| Temperature | Can either increase or decrease content depending on the specific conditions |

| Light Intensity | Affects enzymatic activity in the biosynthetic pathway |

| Pathogen Infection | Generally leads to an increase in production |

| Herbivore Damage | Can stimulate the synthesis of isoflavones |

This table is interactive and can be sorted by column.

Role in Plant Secondary Metabolism and Chemoecology

Isoflavones like this compound and its derivatives are not merely inert chemical constituents of plants; they are active participants in the plant's interaction with its environment.

Plant-Microbe Interactions: Isoflavones play a crucial role in the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. They are secreted by the plant roots and act as signaling molecules that induce the expression of nodulation genes in the bacteria, initiating the formation of root nodules. frontiersin.org

Defense Mechanisms (Phytoalexins): In response to pathogen attack, many plants synthesize and accumulate antimicrobial compounds known as phytoalexins. Isoflavonoids are a major class of phytoalexins in legumes. frontiersin.org They can inhibit the growth of invading fungi and bacteria, thus forming a key part of the plant's innate immune system. The accumulation of glycitein has been linked to the production of the phytoalexin glyceollin, suggesting its role in the plant's defense response. mdpi.com

Allelopathy: Some isoflavones may have allelopathic properties, meaning they can influence the growth and development of neighboring plants. This can provide a competitive advantage to the plant producing them.

Protection against Herbivores: The presence of isoflavones can deter feeding by insects and other herbivores due to their bitter taste or potential toxicity. mdpi.com

Biosynthetic Pathways and Enzymology of 7 Hydroxy 6 Methoxyisoflavone

Overview of Isoflavonoid (B1168493) Biosynthesis from Flavanones

The journey to 7-Hydroxy-6-methoxyisoflavone begins with the broader pathway of isoflavonoid biosynthesis, which diverges from the general flavonoid pathway at the level of flavanones. frontiersin.orgmdpi.com Isoflavonoids are predominantly found in leguminous plants and play crucial roles in plant defense and symbiotic relationships with nitrogen-fixing bacteria. frontiersin.orgnih.gov The central precursor for isoflavonoid formation is a flavanone (B1672756), which undergoes a characteristic aryl migration to form the isoflavone (B191592) skeleton. nih.gov

The formation of the core isoflavone structure from a flavanone is a pivotal step catalyzed by two key enzymes: isoflavone synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID). nih.govnih.gov

Isoflavone Synthase (IFS): This cytochrome P450-dependent enzyme initiates the isoflavonoid branch of the phenylpropanoid pathway. nih.gov It catalyzes a unique reaction involving the migration of the B-ring from the C2 to the C3 position of the flavanone's C-ring, resulting in the formation of a 2-hydroxyisoflavanone intermediate. frontiersin.orgnih.gov Depending on the starting flavanone, different 2-hydroxyisoflavanones are produced. For instance, liquiritigenin (B1674857) is converted to 2,7,4'-trihydroxyisoflavanone, while naringenin (B18129) yields 2-hydroxy-2,3-dihydrogenistein. mdpi.comnih.gov

2-Hydroxyisoflavanone Dehydratase (HID): Following the action of IFS, HID catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone core. nih.govnih.gov This step is crucial for the formation of foundational isoflavones like daidzein (B1669772) and genistein (B1671435). mdpi.comnih.gov

The following table summarizes the key enzymes and their functions in the formation of the core isoflavone skeleton:

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Isoflavone Synthase | IFS | Catalyzes the aryl migration of the B-ring from C2 to C3 of a flavanone. nih.gov | Flavanones (e.g., liquiritigenin, naringenin) | 2-Hydroxyisoflavanones |

| 2-Hydroxyisoflavanone Dehydratase | HID | Catalyzes the dehydration of 2-hydroxyisoflavanones. nih.gov | 2-Hydroxyisoflavanones | Isoflavones (e.g., daidzein, genistein) |

Regiospecific O-Methylation Events

The specific substitution pattern of this compound is achieved through precise hydroxylation and methylation reactions. The methoxy (B1213986) group at the C6 position is a key feature, and its introduction is governed by specific enzymes.

While the name of the compound of interest is this compound, understanding the activity of isoflavone 7-O-methyltransferase is relevant as it highlights the regiospecificity of methylation in isoflavonoid biosynthesis. This enzyme, belonging to the family of transferases, specifically transfers a methyl group from S-adenosyl-L-methionine to the 7-hydroxyl group of an isoflavone. qmul.ac.ukwikipedia.org

The systematic name for this enzyme class is S-adenosyl-L-methionine:hydroxyisoflavone 7-O-methyltransferase. wikipedia.org Studies on the enzyme from alfalfa have shown that it can methylate isoflavones such as daidzein and genistein at the 7-position, but it is not active on flavones or flavanones. qmul.ac.ukgenome.jp This specificity ensures that methylation occurs after the isoflavone skeleton has been formed.

The biosynthesis of this compound necessitates hydroxylation at the C6 position of the A-ring. This hydroxylation likely occurs at the flavanone stage, prior to the action of isoflavone synthase. researchgate.net A flavanone-6-hydroxylase (F6H), a cytochrome P450-dependent enzyme, is responsible for introducing the hydroxyl group at this position. researchgate.net The resulting 6,7-dihydroxyflavanone can then serve as a substrate for isoflavone synthase. researchgate.net

Following the formation of a 6,7-dihydroxyisoflavone intermediate, a regiospecific O-methylation would occur at the 6-position to yield this compound. This step would be catalyzed by a specific O-methyltransferase (OMT) that recognizes the hydroxyl group at the C6 position. The diversity and complexity of isoflavonoid compounds are largely due to such chemical modifications. frontiersin.org

Metabolic Interconversions and Catabolic Pathways (e.g., Microbial Demethylation)

Once synthesized, isoflavones can undergo further metabolic transformations, including catabolism by microorganisms. The methoxy group of this compound can be a target for microbial enzymes. Gut microflora, for instance, are known to metabolize isoflavones. nih.gov Microbial demethylation is a common reaction where O-demethylases cleave the methyl group, converting a methoxylated isoflavone back to its hydroxylated form. nih.gov For example, the soy isoflavone glycitein (B1671905) (7,4'-dihydroxy-6-methoxyisoflavone) is known to be metabolized by human gut microorganisms. nih.gov This process can alter the biological activity of the parent compound. nih.gov

Molecular Regulation of Biosynthetic Genes

The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the molecular level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors. nih.govfrontiersin.org Key enzyme genes in the isoflavonoid pathway are often induced by specific environmental factors and exhibit tissue- and developmental stage-specific expression. frontiersin.orgnih.gov

Advanced Synthetic Strategies for 7 Hydroxy 6 Methoxyisoflavone and Analogues

De Novo Chemical Synthesis Approaches to the Isoflavone (B191592) Core

De novo synthesis refers to the construction of the isoflavone core from simpler, acyclic precursors. These methods offer the flexibility to introduce a wide variety of substituents onto the final structure. Traditional and modern methodologies focus on the efficient formation of the central chromone ring.

Condensation Reactions and Ring Closure Methodologies

The construction of the isoflavone skeleton is primarily achieved through methods that build the heterocyclic C-ring. Several key strategies have been established:

Deoxybenzoin-Based Synthesis : A prevalent method involves the C-formylation of a 2-hydroxydeoxybenzoin intermediate, followed by cyclization. nih.govrsc.org This approach is valuable as it can sometimes be applied to unprotected phenolic substrates. nih.gov The cyclization of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin with reagents like N,N-dimethylformamide, boron trifluoride diethyl ether, and methanesulfonyl chloride in a microwave oven has been successfully used to synthesize Glycitein (B1671905). nih.gov Base-catalyzed condensation reactions of o-hydroxyl-α-phenylacetophenones with various formyl reagents also yield substituted isoflavones, with catalysts like 4-dimethylaminopyridine (DMAP) proving highly effective. researchgate.net

Chalcone-Based Synthesis : This biomimetic route involves the oxidative rearrangement of a chalcone (B49325) precursor, which mimics the biosynthetic 2,3-aryl migration catalyzed by isoflavone synthase. nih.govrsc.orgfrontiersin.org This transformation is often promoted by thallium(III) salts, though this poses toxicity concerns. nih.gov The reaction proceeds through an α-formyldeoxybenzoin intermediate which then undergoes ring closure. rsc.org

Suzuki-Type Coupling : A more modern approach involves the Suzuki-type coupling of a 3-halogenated chromenone with an appropriate arylboronic acid. nih.govrsc.org This method allows for the convergent assembly of the isoflavone structure.

Alternative Ring Closure Strategies : Research has also explored novel ring-opening and cyclization cascades. For instance, an unexpected conversion of methoxybenzoylbenzofurans into isoflavones was achieved through a one-pot sequence involving demethylation and oxycyclisation. rsc.orgnih.gov

Table 1: Comparison of Major De Novo Isoflavone Synthesis Routes

| Method | Key Precursor(s) | Key Transformation(s) | Advantages | Disadvantages | Reference(s) |

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin, Formylating agent | C-formylation, Cyclization | Good applicability to various substrates | Can require harsh/corrosive reagents | nih.govrsc.orgnih.govresearchgate.net |

| Chalcone Route | Chalcone | Oxidative rearrangement, Cyclization | Biomimetic | Often requires toxic heavy metal salts (e.g., Thallium) | nih.govrsc.org |

| Suzuki Coupling | 3-Halochromone, Arylboronic acid | Pd-catalyzed cross-coupling | Convergent, Modular | Requires pre-functionalized precursors | nih.govrsc.org |

| Benzofuran Rearrangement | Methoxybenzoylbenzofuran | Demethylation, Ring-opening/cyclization | Novel, concise route | Substrate scope may be limited | rsc.orgnih.gov |

Strategic Introduction of Hydroxyl and Methoxyl Groups

The precise placement of hydroxyl (-OH) and methoxyl (-OCH3) groups on the isoflavone scaffold is critical for its biological activity and properties. The 7-hydroxy and 6-methoxy substitution pattern of Glycitein is a key structural feature.

Strategies for introducing these groups often begin with selecting appropriately substituted starting materials. For the synthesis of Glycitein, the A-ring precursor can be derived from 4-methoxyresorcinol, which itself can be synthesized from 3-hydroxy-4-methoxybenzaldehyde. nih.gov This ensures the correct positioning of the hydroxyl and methoxyl groups from the outset.

In multi-step syntheses, the use of protecting groups is often necessary, especially for reactive hydroxyl groups. mdpi.com For example, in the synthesis of homoisoflavonoids with similar substitution patterns, manipulation of protecting groups is a key step to achieve the desired final structure. nih.govmdpi.com The choice of protecting group and the conditions for its removal are crucial for the success of the synthesis. In aldol condensation reactions under strongly basic conditions, hydroxyl groups typically require protection to prevent the formation of undesired quinone byproducts. mdpi.com The structure-activity relationship studies of isoflavone analogues have shown that the presence of a 7-OH group is often associated with fluorescence, while a 6-OMe group can enhance the fluorescence quantum yield, highlighting the importance of their strategic placement for specific research applications. rsc.org

Semi-Synthetic Transformations and Derivatization

Semi-synthesis involves the chemical modification of a naturally occurring or synthetically available isoflavone scaffold. This approach is efficient for creating libraries of related compounds to probe structure-activity relationships or to enhance specific properties of the parent molecule.

Regioselective Functionalization of Isoflavone Scaffolds

Regioselectivity—the ability to modify a specific position on the molecule—is paramount in derivatization. The isoflavone core presents several potential sites for functionalization, and controlling the reaction site is a significant chemical challenge.

Glycosylation : The hydroxyl group at the C7 position is more acidic than other hydroxyls on the isoflavone core and can be preferentially glycosylated under phase transfer catalyzed conditions. nih.gov This regioselective modification can improve the solubility and stability of the parent compound. mdpi.com

Aminomethylation : The C8 position, which is adjacent to the C7-hydroxyl group, can be targeted for functionalization. For example, 7-hydroxy-5-methoxyisoflavones can undergo aminomethylation at the C8 position using formaldehyde aminals. researchgate.net

Hydroxylation : Biocatalytic methods can achieve high regioselectivity that is difficult to replicate with traditional chemical methods. The microorganism Streptomyces avermitilis has been shown to perform regioselective ortho-dihydroxylation on isoflavones like daidzein (B1669772) and genistein (B1671435), a transformation putatively carried out by cytochrome P450 enzymes. nih.gov

Preparation of Structural Analogues for Research Purposes

The synthesis of structural analogues is fundamental to medicinal chemistry and materials science. By systematically altering the structure of 7-Hydroxy-6-methoxyisoflavone, researchers can investigate how specific functional groups influence biological activity or physical properties.

For example, libraries of isoflavone analogues have been created to study their fluorescent properties, leading to the discovery that 7-hydroxy and 6-methoxy substituents are key for fluorescence. rsc.org In another study, natural isoflavones were isolated and then synthetically modified to create a series of derivatives that were screened for their ability to inhibit the PDE-5A enzyme. nih.gov Large collections of isoflavones and related compounds have been synthesized to evaluate their antioxidant and radical-scavenging activities. jst.go.jp These studies rely on the ability to produce a diverse range of analogues with focused modifications on the natural scaffold. nih.gov

Chemoenzymatic Synthesis and Biocatalysis Potential

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. researchgate.net This approach is gaining traction for the production of complex natural products like isoflavones.

The biosynthesis of isoflavones in plants proceeds via the phenylpropanoid pathway, involving key enzymes such as isoflavone synthase (IFS), a cytochrome P450 enzyme, and 2-hydroxyisoflavone dehydratase (HID). frontiersin.orgnih.govnih.gov These enzymes can be harnessed for biocatalytic applications. Advances in synthetic biology have enabled the production of isoflavones in engineered microorganisms like yeast. nih.gov For instance, daidzein and genistein can be produced from liquiritigenin (B1674857) in yeast through the action of 2-hydroxyisoflavone synthase (2-HIS) and 2-hydroxyisoflavone dehydratase (HID). nih.gov The synthesis of glycitein follows a similar enzymatic pathway. nih.gov

Biocatalysis can be used for specific, highly selective transformations on the isoflavone core. As mentioned, microbial systems can be used for regioselective hydroxylation. nih.gov Furthermore, enzymes can be used to attach sugar moieties (glycosylation) to the isoflavone scaffold, which can significantly alter properties like solubility and bioavailability. mdpi.com The use of enzymes such as lipases, dehydrogenases, and cytochrome P450s is a growing area in the synthesis of active pharmaceutical ingredients. taylorfrancis.com The potential to combine enzymatic steps, such as a biocatalytic cyclization, with traditional chemical synthesis offers a powerful and sustainable route for producing this compound and its analogues. researchgate.netrsc.org

Methodologies for Isolation, Purification, and Structural Elucidation of 7 Hydroxy 6 Methoxyisoflavone

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of 7-Hydroxy-6-methoxyisoflavone. The selection of a specific technique is contingent on the required purity, the scale of the separation, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the quantitative analysis and the purification of isoflavones. nih.gov

For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice, offering good separation of isoflavonoids based on their polarity. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a Diode Array Detector (DAD) or a UV detector, which allows for the quantification of the compound based on its UV absorbance. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. nih.gov The process often begins with a crude extract that is fractionated using techniques like column chromatography over silica (B1680970) gel or macroporous resins. nih.gov These enriched fractions are then subjected to preparative HPLC for final purification. nih.gov The selection of the mobile phase and gradient is optimized to maximize the resolution between this compound and other closely eluting compounds.

A typical preparative HPLC setup for isoflavone (B191592) isolation might involve the following:

| Parameter | Specification |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detection | UV/Vis or DAD |

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of isoflavones, Gas Chromatography (GC) is not suitable for their direct analysis. nih.gov A crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile isoflavone into a more volatile and thermally stable compound. nih.govjfda-online.com Silylation is the most common derivatization technique for flavonoids, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com

Once derivatized, the sample can be injected into the GC system, which is typically equipped with a capillary column and a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). jfda-online.com The retention time of the derivatized this compound provides a means of identification and quantification.

Key steps in the GC analysis of this compound include:

| Step | Description |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form TMS ethers. |

| 2. Injection | Introduction of the derivatized sample into the heated GC inlet. |

| 3. Separation | Separation of the volatile derivatives on a capillary column based on their boiling points and interactions with the stationary phase. |

| 4. Detection | Detection by FID or identification by MS. |

Advanced Hyphenated Techniques in Separation Science

The coupling of chromatographic separation with advanced detection methods, known as hyphenated techniques, provides a powerful tool for the analysis of complex mixtures containing this compound. springernature.comresearchgate.net These techniques offer both high-resolution separation and detailed structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for isoflavone analysis. nih.gov In this setup, the eluent from the HPLC column is directly introduced into the ion source of a mass spectrometer. nih.gov This allows for the determination of the molecular weight of the compound eluting at a specific retention time and provides valuable structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice for the analysis of derivatized isoflavones. nih.gov The mass spectrometer provides definitive identification of the silylated this compound based on its unique mass spectrum and fragmentation pattern. nih.gov

Other hyphenated techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), offer the potential for even more detailed structural elucidation directly from the separated mixture, although they are less commonly used for routine analysis. researchgate.net

Spectroscopic Characterization Methods

Once isolated and purified, the definitive structural elucidation of this compound is accomplished through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are employed to map out the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants are all used to assign protons to their specific positions on the isoflavone skeleton.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are highly dependent on their local electronic environment, allowing for the assignment of each carbon to its position in the structure. The presence of a methoxy (B1213986) group, for instance, will give a characteristic signal around 56 ppm. researchgate.net The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and methoxy substituents. cdnsciencepub.com

The following table provides predicted ¹³C NMR chemical shifts for this compound based on known substituent effects in flavonoids. cdnsciencepub.com

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C-2 | ~154 |

| C-3 | ~123 |

| C-4 | ~175 |

| C-4a | ~117 |

| C-5 | ~115 |

| C-6 | ~148 |

| C-7 | ~147 |

| C-8 | ~103 |

| C-8a | ~158 |

| C-1' | ~131 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~114 |

| C-4' | ~158 |

| 6-OCH₃ | ~56 |

Note: These are estimated values and may vary slightly from experimentally determined shifts.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the final structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula of the compound. For this compound (C₁₆H₁₂O₄), the expected exact mass would be calculated.

Tandem Mass Spectrometry (MS/MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to study the fragmentation pathways of the molecule. nih.govnih.gov The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The fragmentation pattern is highly dependent on the structure of the isoflavone, including the positions of the hydroxyl and methoxy groups. nih.gov Common neutral losses observed in the MS/MS of isoflavones include losses of CO, H₂O, and CH₃ radicals from the methoxy group. nih.gov Analysis of these fragmentation patterns helps to confirm the substitution pattern on the aromatic rings.

The following table outlines the expected major ions in the ESI-MS/MS spectrum of this compound.

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M+H - CO]⁺ | Loss of carbon monoxide |

| [M+H - H₂O]⁺ | Loss of water |

Purity Assessment and Quantitative Analysis during Isolation

Throughout the isolation and purification process, it is crucial to assess the purity of the fractions containing this compound and to quantify its concentration. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV detector is the most widely used and reliable technique for this purpose. nih.govnih.govnih.govingentaconnect.commdpi.com

The purity of the isolated this compound is determined by analyzing the sample using a validated HPLC method. A pure compound should ideally present as a single, sharp, and symmetrical peak in the chromatogram. The PDA detector can further confirm the purity of the peak by analyzing the UV spectrum across the entire peak, which should be consistent and match that of a reference standard.

Quantitative analysis is performed by creating a calibration curve using a certified reference standard of this compound at various known concentrations. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. ingentaconnect.com

A typical HPLC method for the analysis of isoflavones, including this compound, involves a reversed-phase C18 column with a gradient elution system. nih.govingentaconnect.com The mobile phase commonly consists of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. ingentaconnect.commdpi.com Detection is typically carried out at the λmax of the compound to ensure maximum sensitivity. nih.gov

Method validation is a critical aspect of ensuring the reliability of the purity assessment and quantitative analysis. This involves demonstrating the method's linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Interactive Data Table: Typical Parameters for HPLC-PDA Analysis of this compound

| Parameter | Typical Value/Condition |

| Chromatographic Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254-260 nm |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

Preclinical Biological Activities and Molecular Interactions of 7 Hydroxy 6 Methoxyisoflavone

In Vitro Pharmacological Investigations

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant capacity of isoflavones is a key area of research, and while direct data on 7-Hydroxy-6-methoxyisoflavone is limited, studies on closely related compounds provide valuable insights. For instance, the antioxidant activity of 7-hydroxy-4',6-dimethoxy-isoflavone was evaluated using a battery of assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), iron chelating, and β-carotene bleaching assays. In these tests, the compound demonstrated notable antioxidant effects, particularly in inhibiting the oxidation of β-carotene. The presence of a hydroxyl group at the C7 position is considered to play a significant role in the free radical scavenging capabilities of these molecules.

The general antioxidant mechanism for flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The specific positioning of hydroxyl and methoxy (B1213986) groups on the isoflavone (B191592) scaffold significantly influences this activity.

Antimicrobial Efficacy Against Pathogens (e.g., Bacteria, Fungi, Parasites)

Investigations into the antimicrobial properties of methoxylated isoflavones have revealed selective efficacy against various pathogens. A study focusing on the closely related compound, 7-hydroxy-4',6-dimethoxy-isoflavone, demonstrated its activity against Gram-positive bacteria and certain fungi. nih.gov

The compound was found to inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 2000 μg/mL for both strains. nih.govresearchgate.net However, it did not show activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at the tested concentrations. nih.govresearchgate.net

In terms of antifungal activity, the same isoflavone derivative displayed efficacy against dermatophyte fungi. Specifically, it inhibited various strains of Trichophyton rubrum with MIC values ranging from 156 to 1250 μg/mL. nih.govresearchgate.net Another related isoflavone, 7-Hydroxy-4′-methoxyisoflavone, also known as formononetin, has shown activity against the parasite Leishmania major. nih.gov

| Compound | Microorganism | Strain | Activity (MIC in μg/mL) |

|---|---|---|---|

| 7-hydroxy-4',6-dimethoxy-isoflavone | Bacteria (Gram-positive) | Staphylococcus aureus | 2000 |

| Staphylococcus epidermidis | 2000 | ||

| Fungi (Dermatophyte) | Trichophyton rubrum LABMIC 0207 | 156 | |

| Trichophyton rubrum LABMIC 0208 | 312 | ||

| Trichophyton rubrum LABMIC 0209 | 625 | ||

| Trichophyton rubrum LABMIC 0210 | 1250 |

Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of isoflavones is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are not extensively available, research on other methoxylated flavones and isoflavones suggests a likely mechanism of action. These compounds are believed to exert their effects by inhibiting the production of pro-inflammatory mediators. nih.gov

For instance, certain isoflavone derivatives have been shown to inhibit the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netopenveterinaryjournal.com This inhibition is often mediated through the suppression of critical signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govmdpi.com The activation of these pathways is a crucial step in the transcriptional regulation of many pro-inflammatory genes. Therefore, by interfering with NF-κB and MAPK signaling, methoxylated isoflavones can effectively dampen the inflammatory cascade.

Antiproliferative Effects on Cellular Models

The antiproliferative activity of flavonoids, including methoxylated derivatives, has been extensively studied in various cancer cell lines. The cytotoxic potential of these compounds is highly dependent on the substitution pattern of hydroxyl and methoxy groups on the flavonoid skeleton.

A study on 3,5,7-trihydroxy-6-methoxyflavone, a compound with a similar substitution on the A-ring, demonstrated its antiproliferative effects against a panel of human cancer cell lines. silae.it The half-maximal inhibitory concentration (IC50) values varied depending on the cell line, indicating a degree of selectivity. For example, the IC50 was 150 µM for the SiHa (cervical cancer) cell line, while it was significantly higher for the HT29 (colon cancer) cell line at 4008 µM. silae.it This suggests that the presence of the 6-methoxy group can influence the cytotoxic activity.

The broader class of methoxyflavones has shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). mdpi.com The IC50 values for different methoxyflavone analogs can range from sub-micromolar to high micromolar concentrations, highlighting the importance of the specific molecular structure in determining anticancer potency. mdpi.comreading.ac.uk

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 3,5,7-trihydroxy-6-methoxyflavone | SiHa | Cervix | 150 |

| PC3 | Prostate | ~200-400 | |

| MDA-MB-231 | Breast | ~400-600 | |

| A549 | Lung | 989 | |

| HT29 | Colon | 4008 |

Enzyme Inhibitory Activities and Kinetic Studies

Flavonoids and isoflavonoids are known to interact with and inhibit a variety of enzymes. The specific substitution pattern of this compound suggests potential inhibitory activity against enzymes such as tyrosinase and aromatase.

Studies on 6,7,4'-trihydroxyisoflavone (B192597) have identified it as a potent competitive inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. mdpi.com The presence of hydroxyl groups at the C-6 and C-7 positions appears to be important for this inhibitory activity. mdpi.com Kinetic studies of related flavones against tyrosinase have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, with IC50 values often in the micromolar range. nih.govcore.ac.uk

Furthermore, flavones and isoflavones are recognized as competitive inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens. nih.govdrugbank.comnih.gov Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer. The inhibitory potency of these compounds is influenced by their structure, with flavones generally being more potent inhibitors than isoflavones. drugbank.comnih.gov The 7-hydroxyl group, as seen in 7-hydroxyflavone, has been shown to contribute to potent aromatase inhibition with IC50 values in the low micromolar range. nih.gov

Cellular and Subcellular Target Identification

The biological activities of this compound are a consequence of its interactions with specific cellular and subcellular targets. Based on studies of related compounds, several potential molecular targets can be inferred.

In the context of its anti-inflammatory effects, key molecular targets likely reside within the NF-κB and MAPK signaling pathways. nih.govmdpi.com These include upstream kinases and transcription factors like NF-κB p65, which, upon inhibition, would lead to a downstream reduction in the expression of pro-inflammatory genes.

For its antiproliferative activity, the targets are likely involved in the regulation of cell cycle and apoptosis. Methoxyflavones have been shown to induce apoptosis through the mitochondrial pathway, which involves the modulation of Bcl-2 family proteins and the activation of caspases. mdpi.com Furthermore, some flavonoids can interact with and modulate the activity of hormone receptors, such as estrogen receptors, which could be a relevant mechanism in hormone-dependent cancers. nih.govnih.gov Molecular docking studies on other methoxyflavones suggest potential binding to the ATP-binding pocket of protein kinases, thereby inhibiting their activity and disrupting cancer cell signaling.

Finally, based on its enzyme inhibitory profile, specific enzymes like tyrosinase and aromatase are direct molecular targets. The isoflavone likely binds to the active site of these enzymes, preventing the binding of their natural substrates and thus inhibiting their catalytic function. nih.govnih.govdrugbank.com

Ligand-Receptor Binding Studies

Direct ligand-receptor binding studies specifically for this compound are not extensively detailed in current literature. However, the binding characteristics of isoflavones as a class are well-documented. Isoflavones are recognized as phytoestrogens due to their structural similarity to the female hormone 17-β-estradiol. nih.govspringermedicine.com This structural resemblance allows them to bind to estrogen receptors (ER), including both alpha (ERα) and beta (ERβ) subtypes. nih.govnih.gov

The binding affinity of isoflavones for these receptors is generally lower than that of endogenous estradiol. mdpi.com The specific binding profile of this compound to ERα and ERβ would be influenced by its unique hydroxylation and methoxylation pattern, but without dedicated studies, its precise affinity and selectivity remain to be determined. The interaction with these receptors allows isoflavones to exert both estrogenic (agonist) and antiestrogenic (antagonist) effects depending on the specific tissue and the ambient estrogenic environment. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., TGF-β signaling, PI3K/AKT/mTOR, NO production)

The ability of flavonoids to interact with and modulate key intracellular signaling pathways is a cornerstone of their biological activity. While direct studies on this compound are limited, research on related compounds provides a framework for its potential effects.

TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The pathway is initiated when a TGF-β ligand binds to a complex of type I and type II receptors on the cell surface, leading to the phosphorylation and activation of downstream SMAD proteins. mdpi.comnih.govmdpi.com These activated SMADs then translocate to the nucleus to regulate the transcription of target genes. nih.gov Dysregulation of this pathway is implicated in various diseases. mdpi.com While specific data on this compound is not available, other natural compounds and flavonoids have been shown to modulate TGF-β signaling, suggesting this as a potential area of activity for isoflavones. mdpi.comdovepress.com

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of the cell cycle, promoting cell growth, proliferation, and survival. nih.govwikipedia.org This pathway is frequently overactive in various cancers, making it a key therapeutic target. nih.govwikipedia.org Several flavonoids have been identified as inhibitors of the PI3K/AKT/mTOR cascade. nih.govresearchgate.net For instance, the isoflavone lupiwighteone (B192169) has demonstrated an ability to induce apoptosis in breast cancer cells by inhibiting this pathway. nih.gov Similarly, the flavonoid isorhamnetin (B1672294) has been reported to suppress cell proliferation by targeting the PI3K/Akt/mTOR pathway. nih.gov These findings suggest a plausible, though unconfirmed, mechanism by which this compound could exert biological effects.

NO Production: Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. However, its overproduction by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions. The inhibition of NO production is a target for anti-inflammatory agents. nih.gov Studies on other compounds show that inhibiting NO synthase can have significant biological effects. nih.govdeakin.edu.au For example, inhibition of iNOS has been shown to attenuate certain gene responses to exercise. nih.gov Although direct evidence is lacking for this compound, the potential to modulate NO production is a recognized activity of various phenolic compounds.

Protein-Ligand Interactions and Binding Affinities (Molecular Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govunja.ac.id This method is widely employed in drug discovery to screen for potential biological activity and to understand interaction mechanisms at a molecular level. nih.gov

Specific molecular docking studies detailing the protein-ligand interactions of this compound are not prominently featured in the reviewed literature. However, docking studies on other methoxylated flavone (B191248) derivatives have provided valuable insights. For example, simulations of 3-methoxy flavone derivatives with the estrogen receptor-alpha (ER-α) and epidermal growth factor receptor (EGFR) have been performed to explore their anticancer potential. nih.gov Similarly, docking analyses of hydroxy chalcone (B49325) and flavone derivatives with EGFR have revealed binding energies ranging from -6.50 to -7.67 kcal/mol, indicating stable interactions. unsoed.ac.id These studies highlight the importance of hydroxy and methoxy groups in establishing hydrogen bonds and other interactions within the binding pockets of target proteins. unsoed.ac.id Such computational analyses for this compound could elucidate its potential protein targets and binding affinities, which are defined by the strength of the interaction and measured by the dissociation constant (Kd). nih.gov

Structure-Activity Relationship (SAR) Studies of Related Methoxylated Isoflavones

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For isoflavones, the pattern of hydroxylation, methoxylation, and other substitutions on the core structure is critical.

Correlating Hydroxylation and Methoxylation Patterns with Bioactivity

The presence, number, and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the isoflavone skeleton are key determinants of their biological effects. mdpi.com These two groups often coexist and can work synergistically. mdpi.comnih.gov

Methoxyl Groups (-OCH3): The presence of methoxy groups in flavones has been shown to promote cytotoxic activity against various cancer cell lines. nih.gov This is partly attributed to their ability to facilitate ligand-protein binding. nih.gov However, methoxylation increases the lipophilicity of the molecule, which can reduce water solubility and potentially hinder its transport to target sites. nih.gov

Hydroxyl Groups (-OH): Hydroxyl groups are crucial for the antioxidant activity of flavonoids. nih.gov Their ability to form hydrogen bonds and stabilize free radicals is a key mechanism. nih.gov The incorporation of polar hydroxyl groups can help to overcome the solubility challenges associated with methoxy groups while maintaining essential lipophilic properties for membrane interaction. nih.gov

Table 1: Influence of Hydroxyl and Methoxyl Groups on Flavonoid Bioactivity

| Functional Group | Position | General Effect on Bioactivity | Reference(s) |

|---|---|---|---|

| Hydroxyl (-OH) | C3' | May enhance anti-inflammatory activity | mdpi.com |

| Hydroxyl (-OH) | C5 | Can strengthen lipophilicity through intramolecular hydrogen bonding, but may diminish interaction with certain protein targets | mdpi.com |

| Methoxyl (-OCH3) | C7 | Plays a vital role in neuroprotective and anti-inflammatory activity | mdpi.com |

| Methoxyl (-OCH3) | C6, C7 | Identified as a backbone for potent cell death effects through lipophilicity and hydrophobic interactions | mdpi.com |

| Methoxyl (-OCH3) | General | Promotes cytotoxic activity; increases lipophilicity | nih.gov |

Influence of Substituents on Biological Potency

Beyond hydroxylation and methoxylation, other substituents can significantly alter the biological potency of isoflavones. The electronic effects of these groups are a primary factor. nih.gov

Electron-donating vs. Electron-withdrawing groups: In studies on antioxidant activity, electron-donating substituents have been shown to enhance radical scavenging by weakening the O-H bond dissociation enthalpy (BDE) in non-polar environments. nih.gov Conversely, in aqueous phases, these same groups can reduce antioxidative activity. nih.gov The specific effect is highly dependent on the chemical environment and the mechanism of action being assessed.

Positional Importance: The location of a substituent is as important as its chemical nature. For example, in a series of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2 compared to those where this was replaced by a dioxolane ring. nih.gov This underscores that modifications to the A-ring of the flavonoid-like structure can profoundly impact potency. mdpi.comnih.gov The effect of a substituent is governed by a combination of resonance and inductive/field effects, which vary depending on its position on the isoflavone core. nih.gov

Effects of Glycosylation on Biological Potency

In nature, isoflavones often exist as glycosides, meaning they are attached to a sugar molecule. mdpi.comnih.gov This glycosylation has a profound impact on their physicochemical properties and biological potency. nih.gov

Bioavailability and Activity: Isoflavone glycosides are more polar and water-soluble than their corresponding aglycones (the non-sugar part). nih.govspringermedicine.com However, this increased polarity generally leads to weaker biological activity and poorer absorption through the intestinal epithelium. nih.govspringermedicine.com The aglycone forms are typically considered more biologically potent. researchgate.net

Metabolism: After ingestion, isoflavone glycosides can be hydrolyzed by β-glucosidase enzymes produced by gut microbiota, releasing the bioactive aglycone, which can then be absorbed into circulation. nih.govspringermedicine.com

Enhanced Potency and Stability: While glycosylation often reduces immediate activity, it can also be a tool to enhance stability and solubility for specific applications. mdpi.com In some cases, synthetic glycoconjugates have been shown to be significantly more potent cytotoxic agents than the parent isoflavones, sometimes acting through entirely different mechanisms. nih.gov Thus, glycosylation can be more than a simple "solubilizer" and can play a significant role in modulating the pharmacological profile of an isoflavone. nih.govmdpi.com The bioavailability of glycosylated isoflavones versus aglycones can also vary depending on the specific isoflavone structure. nih.gov

Computational Approaches in SAR Prediction and Design

Computational, or in silico, methods are integral to modern medicinal chemistry for predicting the biological activities of compounds and guiding the design of new, more effective therapeutic agents. These techniques allow for the high-throughput screening of virtual libraries and provide deep insights into the structure-activity relationships (SAR) that govern a molecule's efficacy. For compounds like this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in elucidating the structural determinants of their biological functions and in the rational design of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular properties (descriptors) correlate with changes in activity, QSAR models can predict the efficacy of untested molecules and highlight key structural features for optimization.

In the study of isoflavones and related flavonoids, QSAR has been successfully employed to understand their cytotoxic effects. For instance, a study on 32 flavone and isoflavone derivatives against the human cervical epithelioid carcinoma cell line (HeLa) developed a robust QSAR model to predict their anti-cancer activity. nih.gov The analysis revealed that the cytotoxicities were primarily governed by two quantum-chemical factors:

ELUMO : The energy of the Lowest Unoccupied Molecular Orbital, which relates to the molecule's ability to accept electrons.

QC6 : The net charge of the carbon atom at position 6 on the aromatic A-ring. nih.gov

This model demonstrated significant statistical quality and predictive ability, indicating that electronic properties are crucial for the cytotoxic mechanism of this class of compounds. nih.gov Such models are invaluable for predicting the activity of new isoflavone derivatives, including those based on the this compound scaffold, and for guiding their synthesis. Based on the established QSAR equation, researchers were able to theoretically design five new compounds predicted to have higher cytotoxicity. nih.gov

Table 1: Key Descriptors in a Representative QSAR Model for Flavonoid Cytotoxicity

| Descriptor | Description | Implication for SAR | Reference |

|---|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting capability of the molecule, influencing its reactivity and interaction with biological targets. | nih.gov |

| QC6 | Net atomic charge on the C6 carbon | Indicates the electronic nature of the A-ring, affecting intermolecular interactions like hydrogen bonding and electrostatic contacts. | nih.gov |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or enzyme. researchgate.netals-journal.com This method calculates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, providing a three-dimensional view of the ligand-receptor complex.

For isoflavones, docking studies have been instrumental in identifying potential molecular targets and explaining their mechanism of action. The structural features of this compound—specifically the hydroxyl group at C7 and the methoxy group at C6—are critical for its binding interactions. SAR analyses of flavonoids have shown that the presence and position of hydroxyl and methoxy groups significantly influence biological activity. mdpi.com For example, a methoxy group at the C7 position of ring A has been shown to play a vital role in the anti-inflammatory and neuroprotective activity of flavones. mdpi.com

Docking studies have simulated the binding of isoflavone derivatives to a wide range of protein targets implicated in various diseases, including:

Cancer Targets: Such as Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor alpha (ER-α), where flavonoids have been studied for their anti-breast cancer potential. nih.gov

Neurodegenerative Disease Targets: Including the β-secretase enzyme (BACE1), a key target in Alzheimer's disease. Docking studies indicate that hydrogen bonding with the catalytic aspartate residues (Asp32 and Asp228) is a crucial interaction for BACE1 inhibition by flavonoids. nih.gov

Inflammation Targets: Such as Cyclooxygenase-2 (COX-2), where flavonoids are investigated for their anti-inflammatory properties. researchgate.net

The binding energy values obtained from these simulations help to rank potential inhibitors, and the analysis of interacting amino acid residues provides a roadmap for designing derivatives with improved affinity and selectivity. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for Flavonoids Against a Protein Target (BACE1)

| Compound | Core Fragment | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavone | Flavone | -8.5 | Asp32, Gly34, Tyr71, Asp228 | nih.gov |

| 5,7,4'-Trimethoxyflavone | Flavone | -9.2 | Asp32, Gly34, Tyr71, Asp228 | nih.gov |

| Kaempferol | Flavonol | -9.8 | Asp32, Gln73, Asp228, Gly230 | nih.gov |

Note: This table presents representative data from the literature to illustrate the application of molecular docking and does not include this compound directly, as specific docking results for this exact compound were not detailed in the provided sources. The data shows how structural variations in flavonoids affect binding affinity.

In Silico-Guided Design of Novel Derivatives

The ultimate goal of computational SAR studies is the rational design of novel molecules with enhanced therapeutic properties. nih.govmdpi.com By integrating the insights gained from QSAR and molecular docking, chemists can modify a lead compound like this compound to improve its activity, selectivity, or pharmacokinetic profile.

The design process typically involves:

Identifying Key Pharmacophoric Features: Using QSAR and docking, researchers identify the essential functional groups and spatial arrangements required for biological activity. For instance, the importance of the C7-hydroxyl group for hydrogen bonding or the C6-methoxy group for hydrophobic interactions can be established.

Proposing Structural Modifications: Based on the model, new derivatives are designed in silico. This could involve adding or removing functional groups, altering substituent positions, or modifying the core scaffold to optimize interactions with the target protein. nih.gov

Virtual Screening and Prediction: The designed molecules are then evaluated computationally. Their binding affinities are predicted using docking, and their activities are estimated using the established QSAR model. nih.gov This allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources.

This iterative cycle of computational design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, enabling the development of more potent and specific therapeutic agents based on natural product scaffolds like that of this compound.

Analytical Quantification of 7 Hydroxy 6 Methoxyisoflavone in Biological Matrices

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate 7-Hydroxy-6-methoxyisoflavone from interfering endogenous substances like proteins, lipids, and salts. biotage.com The choice of technique depends on the specific biological matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of isoflavones from aqueous biological fluids. jfda-online.com It operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent. For compounds like this compound, which possess moderate lipophilicity, solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are effective. jfda-online.commdpi.com The process typically involves adjusting the pH of the biological sample to ensure the analyte is in a neutral form, maximizing its partitioning into the organic phase. A multi-step extraction is often performed to enhance recovery. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with reduced solvent consumption. mdpi.com This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. fishersci.ca Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For isoflavones, reversed-phase SPE cartridges, such as those packed with C18 (octadecylsilyl silica), are commonly employed. jfda-online.comfishersci.com The selection of appropriate wash and elution solvents is critical for a successful separation.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a liquid sample and a solid sorbent |

| Typical Organic Solvents | Methyl tert-butyl ether (MTBE), Ethyl acetate, Chloroform | Methanol, Acetonitrile (B52724) (for elution) |

| Typical Sorbents | N/A | Reversed-Phase (C18, Polymeric), Ion-Exchange |

| Key Steps | 1. pH adjustment 2. Solvent addition & mixing 3. Phase separation 4. Organic phase collection | 1. Conditioning 2. Sample loading 3. Washing 4. Elution |

| Advantages | Simple, cost-effective for initial cleanup | High selectivity, high recovery, automation-friendly, reduced solvent use |

In recent years, miniaturized extraction techniques have gained prominence as they offer greener and more efficient alternatives to traditional methods. nih.gov Solid-Phase Microextraction (SPME) is one such technique that integrates sampling, extraction, and concentration into a single step. nih.gov SPME utilizes a fused silica (B1680970) fiber coated with a suitable stationary phase. The fiber is exposed directly to the liquid sample or its headspace, where analytes adsorb onto the coating. nih.gov After an equilibrium period, the fiber is withdrawn and transferred to the injection port of a chromatograph for thermal desorption and analysis. For isoflavones, fiber coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) can be effective. This technique minimizes solvent use and can achieve low detection limits.

Gas chromatography (GC) analysis of polar and non-volatile compounds like this compound is not feasible without a derivatization step. nih.govjfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form by chemically modifying its functional groups. jfda-online.com The hydroxyl group at the C-7 position of the isoflavone is the primary target for derivatization.

Silylation is the most common derivatization reaction for compounds containing hydroxyl groups. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-trimethylsilylimidazole (TSIM), BSTFA, and trimethylchlorosilane (TMCS) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process significantly increases the volatility of the molecule, making it suitable for GC analysis. The reaction is typically carried out by heating the dried sample extract with the silylating reagent prior to injection into the GC-MS system. mdpi.com This step is crucial for achieving good chromatographic peak shape and sensitivity. nih.gov

Advanced Chromatographic-Mass Spectrometric Quantification

The combination of a high-resolution chromatographic separation with the sensitivity and specificity of mass spectrometry provides the most powerful platform for the quantification of trace-level compounds in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex samples due to its high sensitivity and specificity. mdpi.comekb.eg A typical LC-MS/MS method for this compound would be developed and validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). chapman.edu

Method development involves optimizing several key parameters. Reversed-phase chromatography using a C18 column is standard for separating isoflavones. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or acetic acid to improve ionization efficiency and peak shape. nih.gov Electrospray ionization (ESI) in positive mode is typically used, as it can efficiently generate protonated molecular ions [M+H]⁺ for the analyte.

Quantification is performed using Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor a specific precursor-to-product ion transition. nih.gov For this compound (molecular weight 268.26 g/mol ), the precursor ion would be the protonated molecule at m/z 269. A specific, stable product ion generated by collision-induced dissociation would then be monitored for quantification. A second product ion transition is often monitored for confirmation.

Method validation ensures the reliability of the analytical data by assessing parameters such as linearity, accuracy, precision, recovery, matrix effects, and stability. chapman.edunih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Demonstrates a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured values to the true value, expressed as percent deviation. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | Closeness of replicate measurements, expressed as relative standard deviation (RSD). | ≤15% RSD (≤20% at LLOQ) |

| Recovery | Efficiency of the extraction process, comparing analyte response in extracted samples to unextracted standards. | Consistent, precise, and reproducible |

| Matrix Effect | Suppression or enhancement of ionization due to co-eluting matrix components. | Within acceptable limits, compensated by internal standard |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Within ±15% of initial concentration |

Following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative, high-resolution method for quantification. researchgate.net For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly advantageous. nih.gov Instead of scanning a full mass range, the instrument is programmed to detect only a few specific ions corresponding to the analyte of interest. nih.gov This approach significantly increases the dwell time on the target ions, leading to a substantial improvement in sensitivity and a lower limit of quantification compared to full-scan mode. nih.gov

For the trimethylsilyl (TMS) derivative of this compound, the molecular ion ([M]⁺) and several characteristic fragment ions would be identified from its electron impact (EI) mass spectrum. In a study of the structurally similar 5-methyl-7-hydroxy-isoflavone, the TMS derivative showed a molecular ion at m/z 324 and key fragments at m/z 222 and m/z 102. researchgate.net By analogy, the TMS derivative of this compound would have a molecular ion at m/z 340. Specific fragment ions resulting from the cleavage of the isoflavone backbone would be selected for SIM analysis. One intense and specific ion would be chosen as the "quantifier," while another would serve as a "qualifier" to confirm the compound's identity. nih.gov

Method Validation Parameters for Reproducible Analysis

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. This involves a thorough evaluation of several performance characteristics to ensure the data generated is accurate and reliable.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by preparing a series of calibration standards of known concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates a good linear relationship.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration of the compound that can be reliably measured in biological samples. These parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com

| Parameter | Value |

| Linearity Range | 15.625 - 500 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.167 µg/mL |

| Limit of Quantification (LOQ) | 0.505 µg/mL |

This data is for 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide and is presented for illustrative purposes. mdpi.comresearchgate.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and expressing the results as a percentage of the nominal concentration. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (on different days). nih.gov

Recovery is the efficiency of the extraction procedure of an analytical method, within a given range. It is determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution of the same concentration.

The following table presents typical accuracy, precision, and recovery data from a validated UPLC-MS/MS method for the quantification of 7-hydroxymitragynine (B600473) in rat plasma, which can serve as an example for the type of results expected for a validated bioanalytical method for a small molecule. nih.gov

| Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |

| 20 | 104.0 | 2.2 | 4.1 | 62.0 |

| 600 | 98.5 | 1.0 | 2.1 | 65.8 |

| 3200 | 96.5 | 1.5 | 3.5 | 67.3 |

This data is for 7-hydroxymitragynine and is presented for illustrative purposes. nih.gov For a method to be considered reliable, the accuracy should typically be within ±15% of the nominal value (±20% at the LOQ), and the precision (RSD) should not exceed 15% (20% at the LOQ). researchgate.net

Research Outlook and Emerging Avenues for 7 Hydroxy 6 Methoxyisoflavone Studies

Elucidation of Novel Biological Activities and Mechanisms

Preliminary research into methoxyflavones, the class of compounds to which 7-Hydroxy-6-methoxyisoflavone belongs, suggests a range of potential biological activities. Future studies are expected to delve deeper into these and uncover novel therapeutic applications.

Anticancer Potential: Methoxyflavones have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. The presence of both hydroxyl and methoxy (B1213986) groups on the isoflavone (B191592) scaffold is believed to play a synergistic role in maximizing this cytotoxic effect. The methoxy group contributes to the lipophilicity of the molecule, facilitating cell membrane penetration, while the hydroxyl group can participate in hydrogen bonding, a key interaction for binding to target proteins. Future research will likely focus on identifying the specific molecular targets of this compound in different cancer types and elucidating the downstream signaling cascades it affects.

Antioxidant and Anti-inflammatory Properties: Flavonoids are well-known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. The hydroxyl group on the this compound structure is a likely contributor to this activity. Furthermore, methoxylated flavones have been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Upcoming investigations will likely quantify the antioxidant capacity of this compound and explore its anti-inflammatory mechanisms in various cellular and animal models of inflammation.

Neuroprotective and Cardioprotective Effects: The broader class of isoflavones has been investigated for its potential neuroprotective and cardioprotective benefits. These effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate cellular signaling pathways involved in cell survival and function. Future studies may explore whether this compound can protect neuronal cells from oxidative stress-induced damage or mitigate cardiovascular risk factors.

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant area of future research lies in investigating the synergistic effects of this compound with other bioactive compounds, which could lead to more effective therapeutic strategies with potentially reduced side effects.

Combination with Chemotherapeutic Agents: The combination of natural products with conventional anticancer drugs is a promising approach to enhance therapeutic efficacy and overcome drug resistance. For instance, studies have shown that certain flavonoids can act synergistically with drugs like doxorubicin (B1662922) to inhibit the growth of cancer cells. Future research could explore the potential of this compound to sensitize cancer cells to existing chemotherapies, potentially allowing for lower, less toxic doses of these powerful drugs.

Synergy with Other Antioxidants: The antioxidant activity of flavonoids can be enhanced when used in combination with other antioxidants, such as vitamin C. This synergy often arises from the ability of one antioxidant to regenerate the other, thereby prolonging their protective effects. Investigating the synergistic antioxidant potential of this compound with other natural antioxidants could lead to the development of potent antioxidant formulations for use in dietary supplements and functional foods.

| Potential Synergistic Combinations | Potential Therapeutic Area | Rationale for Synergy |

| Doxorubicin | Cancer | Enhanced anticancer activity, overcoming drug resistance |

| Vitamin C | Oxidative Stress | Regeneration of antioxidants, enhanced protective effects |

| Other Flavonoids | Various | Additive or synergistic effects on multiple cellular targets |